molecular formula C26H26N2O5 B11545012 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate

Cat. No.: B11545012
M. Wt: 446.5 g/mol
InChI Key: PZQXWHLODGQSAI-JVWAILMASA-N
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Description

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate typically involves the following steps:

    Formation of the hydrazone: This step involves the reaction of 3,4-dimethylphenoxyacetic acid hydrazide with an aldehyde or ketone to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 2-ethoxybenzoic acid chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as liquid crystals or polymers.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl benzoate
  • 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate
  • 4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)phenyl 3-bromobenzoate

Uniqueness

4-((E)-{[(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C26H26N2O5/c1-4-31-24-15-20(11-13-23(24)33-26(30)21-8-6-5-7-9-21)16-27-28-25(29)17-32-22-12-10-18(2)19(3)14-22/h5-16H,4,17H2,1-3H3,(H,28,29)/b27-16+

InChI Key

PZQXWHLODGQSAI-JVWAILMASA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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